

DOPR Hydrochloride Analytical Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: DOPR hydrochloride

CAS No.: 53581-55-8

Cat. No.: B3026052

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Introduction

DOPR hydrochloride (2,5-dimethoxy- α -methyl-4-propyl-benzeneethanamine, monohydrochloride) is a psychoactive compound belonging to the phenethylamine and amphetamine classes.[1] It is recognized for its hallucinogenic properties and is categorized as a serotonergic psychedelic.[1] This technical guide provides an in-depth overview of the analytical reference standard for **DOPR hydrochloride**, including its physicochemical properties, proposed analytical methodologies, and its primary mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Physicochemical Properties

The fundamental physicochemical properties of **DOPR hydrochloride** are summarized in the table below. This information is critical for the accurate preparation of standards, development of analytical methods, and interpretation of experimental results.

Property	Value	Reference(s)
Chemical Name	2,5-dimethoxy- α -methyl-4-propyl-benzeneethanamine, monohydrochloride	[1][2]
CAS Number	53581-55-8	[1][2]
Molecular Formula	C ₁₄ H ₂₃ NO ₂ • HCl	[1][2]
Formula Weight	273.8 g/mol	[1][2]
Purity	≥98%	[2][3]
Appearance	Crystalline solid	[4]
UV max	224, 291 nm	[1]
Solubility	DMF: 20 mg/mL DMSO: 20 mg/mL Ethanol: 10 mg/mL PBS (pH 7.2): 10 mg/mL	[1]
Storage	-20°C	[1]
Stability	≥ 5 years	[1]

Proposed Analytical Methodologies

While a specific, universally validated analytical method for **DOPR hydrochloride** is not readily available in the public domain, the following protocols are proposed based on established methods for closely related phenethylamine and amphetamine derivatives. These methods provide a strong foundation for in-house validation and routine analysis.

High-Performance Liquid Chromatography (HPLC)

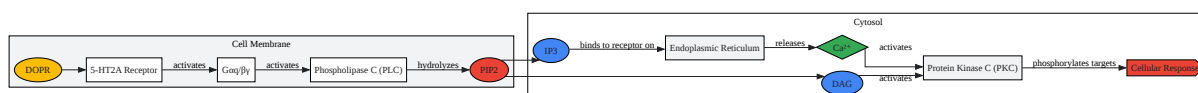
A reverse-phase HPLC method is proposed for the quantification and purity assessment of **DOPR hydrochloride**.

Experimental Protocol:

- Column: C18, 5 μ m, 4.6 x 150 mm

- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 224 nm and 291 nm[1]
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Standard Preparation: A stock solution of **DOPR hydrochloride** can be prepared in methanol or the mobile phase at a concentration of 1 mg/mL. Working standards can be prepared by serial dilution.
- Sample Preparation: Samples should be dissolved in the mobile phase to a concentration within the linear range of the assay.

Workflow for HPLC Analysis:



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References

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- To cite this document: BenchChem. [DOPR Hydrochloride Analytical Reference Standard: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026052/docs#dopr-hydrochloride-analytical-reference-standard-a-technical-guide>]

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